Product packaging for Bongkrekic Acid (ammonium salt)(Cat. No.:)

Bongkrekic Acid (ammonium salt)

Cat. No.: B1163429
M. Wt: 537.7
InChI Key: WOAWKQQXQSOKNY-QPKBJCHUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Discovery and Initial Scientific Investigations

The history of bongkrekic acid is intrinsically linked to a traditional Indonesian food called "tempe bongkrek," a fermented presscake made from coconut. The first documented outbreak of poisoning associated with this food occurred in Java, Indonesia, and was recorded by Dutch researchers in 1895. wikipedia.org For several decades, the specific cause of the toxicity remained a mystery.

It wasn't until the 1930s that significant progress was made. Following an increase in poisoning incidents, Dutch scientists W.K. Mertens and A.G. van Veen of the Eijkman Institute in Jakarta undertook a detailed investigation. wikipedia.orgresearchgate.net They successfully isolated the causative agent, a bacterium they named Pseudomonas cocovenenans, which is now classified as Burkholderia gladioli pathovar cocovenenans. wikipedia.orgresearchgate.net This bacterium, often found in soil, can contaminate the coconut or corn used to make fermented products. wikipedia.org Mertens and van Veen identified two toxic substances produced by the bacterium: the relatively mild toxoflavin (B1683212) and a far more potent, lethal toxin which they named "bongkrekic acid" after the food from which it was isolated. wikipedia.orgnih.gov

Early research focused on isolating and characterizing the toxin. researchgate.net It was identified as a heat-stable, highly unsaturated tricarboxylic acid. wikipedia.orgnih.gov The complex molecular structure of bongkrekic acid posed a significant challenge for chemists. The first total synthesis of the compound was a landmark achievement by E.J. Corey and A. Tramontano in 1984, which confirmed its structure and opened new avenues for study. acs.org Subsequent syntheses by researchers like M. Shindo and S.V. Ley have further refined the process. acs.org These foundational investigations established bongkrekic acid as a unique and potent natural toxin, paving the way for detailed studies into its biochemical mechanism of action.

Fundamental Academic Significance and Research Landscape

Bongkrekic acid holds significant academic importance primarily due to its highly specific and potent mechanism of action as a mitochondrial toxin. nih.govnih.gov Unlike many other respiratory toxins that target the electron transport chain, bongkrekic acid has a unique target: the mitochondrial adenine (B156593) nucleotide translocator (ANT). nih.govnih.govnih.gov The ANT is a crucial protein embedded in the inner mitochondrial membrane, responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix. wikipedia.orgnih.gov This process is fundamental for supplying energy to the rest of the cell.

Research has demonstrated that bongkrekic acid binds irreversibly to the ANT, locking the carrier protein in its "m-state," or matrix-facing conformation. wikipedia.orgnih.gov This action effectively halts the transport of ATP out of the mitochondria, leading to a catastrophic disruption of cellular energy metabolism. wikipedia.orgpoison.org This specific inhibitory action has made bongkrekic acid an invaluable tool in the field of bioenergetics and mitochondrial research. chemicalbook.com Scientists use it as a chemical probe to study the function and structure of the ANT, to investigate the mechanisms of oxidative phosphorylation, and to explore the role of mitochondria in cellular health and disease. chemicalbook.comchemicalbook.com

The research landscape has expanded to include the study of bongkrekic acid's role in apoptosis, or programmed cell death. The ANT is a component of the mitochondrial permeability transition (MPT) pore complex, and by inhibiting the ANT, bongkrekic acid can prevent the release of pro-apoptotic factors like cytochrome c. chemicalbook.comchemicalbook.com This has made it a useful agent for exploring the intricate pathways of apoptosis. chemicalbook.com Furthermore, studies have investigated its effects on cellular metabolism, showing that it can decrease mitochondrial respiration, enhance glycolysis, and induce cell death in cancer cells under low-glucose conditions. ebi.ac.uknih.gov

Modern research continues to build on this foundation. Current investigations focus on the genetic basis of its production, with the identification of the "bon" gene cluster responsible for its biosynthesis in B. gladioli. nih.govresearchgate.net Advanced analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry are now used for its detection and quantification. nih.gov Ongoing studies also explore its immunotoxicology, including its ability to trigger the formation of neutrophil extracellular traps (NETs). ebi.ac.uk

Data Tables

Table 1: Physical and Chemical Properties of Bongkrekic Acid (Ammonium Salt)

Property Value
Synonym Bongkrek Acid; (2E)-20-(carboxymethyl)-6R-methoxy-2,5,17S-trimethyl-2,4Z,8Z,10E,14E,18E,20Z-docosaheptaenedioic acid, triammonium (B15348185) salt
Molecular Formula C₂₈H₃₈O₇ • 3NH₃
Molecular Weight 537.7 g/mol
Appearance Lyophilized solid
Solubility Soluble in DMSO (up to 80 mg/mL) and Water (up to 1 mg/mL) targetmol.com
Storage Temperature -20°C chemicalbook.com

Data sourced from multiple references. chemicalbook.comtargetmol.comcaymanchem.com

Table 2: Properties of Bongkrekic Acid (Free Acid Form)

Property Value
Molecular Formula C₂₈H₃₈O₇
Molecular Weight 486.6 g/mol
Melting Point 50-60 °C
Boiling Point (Predicted) 715.1 ± 60.0 °C
Density (Predicted) 1.114 ± 0.06 g/cm³
pKa (Predicted) 4.15 ± 0.10

Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

Properties

Molecular Formula

C28H38O7 · 3NH3

Molecular Weight

537.7

InChI

InChI=1S/C28H38O7.3H3N/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34;;;/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34);3*1H3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+;;;/t

InChI Key

WOAWKQQXQSOKNY-QPKBJCHUSA-N

SMILES

OC(/C=C(CC(O)=O)C=C[C@@H](C)C/C=C/CC/C=C/C=CC[C@@H](OC)/C(C)=CC=C(C(O)=O)/C)=O.N.N.N

Synonyms

Bongkrek Acid

Origin of Product

United States

Microbiological Origin: Burkholderia Gladioli Pv. Cocovenenans

Taxonomic and Pathovarietal Characterization of the Producing Bacterium

Burkholderia gladioli pv. cocovenenans has undergone taxonomic revisions. Initially, it was identified as Pseudomonas cocovenenans. encyclopedia.pubtandfonline.com However, subsequent genomic and phylogenetic analyses led to its reclassification within the genus Burkholderia, named in honor of the American plant pathologist Walter H. Burkholder. encyclopedia.pub Further studies, including 16S rRNA sequence analysis, DNA-DNA hybridization, and fatty acid analysis, confirmed that Burkholderia cocovenenans is a junior synonym of Burkholderia gladioli. encyclopedia.pubbohrium.comnih.gov

To distinguish the lethal toxin-producing strains from other non-toxigenic strains of B. gladioli, the pathovar designation "cocovenenans" was proposed. bohrium.comnih.gov Burkholderia gladioli is a diverse species with other pathovars, including pv. agaricicola, pv. alliicola, and pv. gladioli, which are primarily plant pathogens. nih.govfrontiersin.org In contrast, B. gladioli pv. cocovenenans is the only pathovar known to produce bongkrekic acid and is associated with fatal human food poisoning. nih.govfrontiersin.org

Biochemical and phenotypic comparisons have shown similarities between B. gladioli pv. cocovenenans and other B. gladioli pathovars, though some differences in the assimilation of certain carbon sources have been noted. bohrium.com

Environmental and Ecological Factors Influencing Toxin Production

The production of bongkrekic acid by Burkholderia gladioli pv. cocovenenans is highly dependent on specific environmental and ecological conditions. The bacterium is ubiquitous and can be found in soil and on plants. nih.govencyclopedia.pub Outbreaks of bongkrekic acid poisoning are often linked to improperly stored or fermented foods, which provide a suitable environment for bacterial growth and toxin synthesis. nih.govnih.gov

Several key factors influence the proliferation of the bacterium and the production of the toxin:

Temperature: The optimal temperature range for bongkrekic acid production is between 22°C and 30°C. nih.govcfs.gov.hk

pH: A neutral pH environment is favorable for the growth of B. gladioli pv. cocovenenans and subsequent toxin production. nih.govfucoidanhiq.com

Nutrient Availability: The presence of fatty acids, particularly those found in coconut and corn, significantly enhances the production of bongkrekic acid. nih.govsfa.gov.sgfucoidanhiq.com Laboratory studies have demonstrated that culture media containing oleic acid yields the highest concentrations of the toxin. nih.govnih.gov

Food Matrix: Fermented products such as tempe bongkrek (a traditional Indonesian fermented coconut cake), fermented corn flour-based beverages, and improperly soaked black and white wood ear mushrooms have been identified as common vehicles for bongkrekic acid poisoning. nih.govencyclopedia.pubcfs.gov.hk

The following table summarizes the key environmental factors influencing bongkrekic acid production:

FactorOptimal Condition for Toxin ProductionCommon Food Sources
Temperature22°C - 30°CFermented coconut and corn products, improperly stored mushrooms
pHNeutralFermented foods where pH is not sufficiently lowered
NutrientsPresence of fatty acids (e.g., oleic acid)Coconut, corn

Genomic Profiling and Prevalence of Toxin-Producing Strains

The genetic basis for the production of bongkrekic acid in Burkholderia gladioli pv. cocovenenans is the presence of a specific gene cluster known as the bon gene cluster. nih.govnih.gov This cluster encodes the enzymes necessary for the biosynthesis of the toxin, including a trans-AT subgroup of modular type I polyketide synthase (Type I PKS). nih.gov

Comparative genomic analyses of numerous B. gladioli genomes have revealed that the bon gene cluster is not universally present in the species. openrepository.com Studies have shown that approximately 15% of the documented B. gladioli genomes worldwide contain this gene cluster. nih.govnih.govoup.com This finding suggests that the ability to produce bongkrekic acid is not a core characteristic of the species but rather a trait acquired by a subset of strains. nih.gov

The prevalence of the bon gene cluster has been identified in B. gladioli strains isolated from diverse sources, including corn, rice, fruits, soil, and clinical patient samples, across Asia, Europe, and North and South America. openrepository.comresearchgate.net Pan- and core-genome analyses suggest that the genes for bongkrekic acid biosynthesis were acquired relatively recently through complex recombination events. nih.govopenrepository.com

The following table provides a summary of the genomic characteristics of toxigenic Burkholderia gladioli pv. cocovenenans:

Genomic FeatureDescription
Toxin Biosynthesis Gene Clusterbon gene cluster
Key EnzymesTrans-AT subgroup of modular type I polyketide synthase (Type I PKS)
Prevalence in B. gladioliApproximately 15% of genomes
Evolutionary OriginBelieved to be recently acquired via horizontal gene transfer and recombination

Biosynthesis of Bongkrekic Acid

Overview of the Polyketide Biosynthetic Pathway

Bongkrekic acid is classified as a polyketide, a diverse group of secondary metabolites synthesized through the repeated condensation of simple carboxylic acid units. nih.govwikipedia.org Its biosynthesis is governed by a modular Type I polyketide synthase (PKS) system. nih.govfrontiersin.org These PKS systems are large, multi-enzyme complexes that function like a molecular assembly line, building the polyketide chain in a stepwise manner. wikipedia.orgnih.gov The synthesis of bongkrekic acid involves the condensation of a starter unit with several extender units, followed by specific modifications at various stages of assembly. wikipedia.org Biosynthetic studies using carbon-13 labeled precursors have confirmed that the backbone of bongkrekic acid is derived from acetate (B1210297) units, with its unique structural features arising from specialized enzymatic activities encoded within a dedicated gene cluster. researchgate.netrsc.org

Genetic Basis: The bon Gene Cluster and Associated Open Reading Frames (e.g., bonA, bonB, bonD)

The genetic instructions for bongkrekic acid synthesis are located in a specific locus on chromosome 1 of B. gladioli known as the bon gene cluster . frontiersin.orgnih.gov This cluster spans approximately 67 kilobase pairs and contains all the necessary genes for producing the final toxic molecule. frontiersin.org The core of this cluster includes large open reading frames (ORFs) that encode the modular PKS enzymes, namely bonA , bonB , and bonD . nih.govresearchgate.net In addition to the core PKS genes, the cluster contains a suite of genes encoding accessory enzymes that perform crucial functions such as providing extender units, carrying out modifications, and tailoring the final molecule. frontiersin.orgnih.gov Comparative genomic analyses have shown that the bon gene cluster is not present in all B. gladioli strains, suggesting it may have been acquired through horizontal gene transfer. nih.govopenrepository.com

Below is a table detailing the annotated Open Reading Frames (ORFs) within the bon gene cluster of B. cocovenenans Co14, which are involved in the biosynthesis of bongkrekic acid. frontiersin.orgresearchgate.net

GeneProposed Function in Bongkrekic Acid Biosynthesis
bonA Modular Type I Polyketide Synthase (PKS)
bonB Modular Type I Polyketide Synthase (PKS)
bonD Modular Type I Polyketide Synthase (PKS)
bonE Enoyl-CoA reductase
bonF Ketosynthase
bonG 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase
bonH Enoyl-CoA hydratase
bonI Enoyl-CoA hydratase
bonJ Acyltransferase
bonK Acyltransferase
bonL Cytochrome P450 monooxygenase
bonM O-methyltransferase
bonC Present in some strains (e.g., DMSZ11318) but not Co14; encodes a PKS module.

Data sourced from comparative genomic analysis of B. cocovenenans strains. frontiersin.orgresearchgate.net

Enzymatic Mechanisms: Modular Type I Polyketide Synthase (PKS) Assembly

The assembly of the bongkrekic acid backbone is catalyzed by a trans-AT Type I PKS. nih.gov This classification signifies that the acyltransferase (AT) domains, which are responsible for selecting and loading the extender units (malonyl-CoA or its derivatives), are not part of the main PKS modules but are encoded by separate, free-standing genes (bonJ and bonK). nih.gov This modular arrangement allows for greater combinatorial potential in polyketide synthesis. nih.gov The entire PKS machinery is a multi-domain assembly line where the growing polyketide chain is covalently attached to an acyl carrier protein (ACP) domain and passed between catalytic sites for extension and modification. nih.govnih.gov

The process begins with a starter unit, which is loaded onto the PKS. The chain is then elongated through successive cycles of condensation with extender units, primarily derived from acetate. wikipedia.orgrsc.orgnih.gov The core PKS modules, encoded by bonA, bonB, and bonD, contain the necessary catalytic domains: a ketosynthase (KS), an acyl carrier protein (ACP), and various domains for β-keto group processing (ketoreductase, dehydratase, and enoylreductase). nih.gov The discrete ATs, BonJ and BonK, are responsible for loading the extender units onto the ACP domains of the modules. nih.gov The enoyl reductase activity, which reduces double bonds in the growing chain, is provided by the standalone enzyme BonE. nih.gov

A key feature of bongkrekic acid's structure is the presence of isoprenoid-like β-branches. nih.govresearchgate.net These are not common in typical polyketide synthesis and require a specific set of accessory enzymes. nih.gov The formation of these branches is catalyzed by a group of enzymes encoded within the bon cluster. nih.gov BonG, an HMG-CoA synthase, likely plays a central role in generating the branched unit, which is then incorporated into the polyketide chain by the ketosynthase BonF. nih.gov The duo of enoyl-CoA hydratases, BonH and BonI, are also implicated in this β-branching process. nih.gov After the main polyketide chain is assembled, further modifications occur. BonM, an O-methyltransferase, adds a methyl group to a hydroxyl group at the C-17 position. nih.gov

EnzymeGeneProposed Role in Biosynthesis
Acyltransferases bonJ, bonKLoad extender units onto the ACP domains.
Enoyl Reductase bonECarries out enoyl reductions during chain elongation.
β-Branching Enzymes bonF, bonG, bonH, bonICatalyze the formation and incorporation of isoprenoid-like branches.
O-Methyltransferase bonMMethylates the hydroxyl group at C-17.
P450 Monooxygenase bonLOxidizes a terminal methyl group to a carboxylic acid.

Table based on functional annotations from bioinformatic and genetic studies. nih.gov

The final step in the biosynthesis of bongkrekic acid is a crucial oxidation reaction that creates one of the molecule's three carboxylic acid groups. nih.govresearchgate.net This transformation is catalyzed by BonL, a cytochrome P450 monooxygenase. nih.govnih.gov These enzymes are versatile catalysts that often use molecular oxygen to perform hydroxylation or oxidation reactions. nih.gov In this case, BonL performs a six-electron oxidation of a terminal methyl group on the polyketide precursor to form a carboxyl group. nih.govresearchgate.net The functional role of BonL was confirmed through genetic studies; a mutant strain with a deactivated bonL gene was unable to produce bongkrekic acid but instead accumulated a precursor, deoxybongkrekic acid. nih.govresearchgate.net

Precursor Incorporation and Metabolic Flux Investigations

The building blocks for bongkrekic acid synthesis are derived from primary metabolism. Isotopic labeling studies have been fundamental in elucidating the origin of the carbon backbone. Experiments using ¹³C-labeled acetate and methionine confirmed that the polyketide chain is constructed from acetate units. rsc.org The study also showed that the carboxylate terminus is derived from the methyl group of an acetate unit, a transformation catalyzed by BonL. researchgate.netrsc.org

Metabolic flux is also influenced by the available nutrients. Research has shown that the composition of the growth medium can significantly impact the yield of bongkrekic acid. For instance, bacterial growth in media containing oleic acid results in significantly higher concentrations of the toxin, suggesting that fatty acids can be efficiently metabolized and channeled into the bongkrekic acid biosynthetic pathway. nih.govnih.gov This highlights the link between the bacterium's primary fatty acid metabolism and its secondary metabolism, which produces this complex polyketide.

Molecular Mechanisms of Bongkrekic Acid Action

Specific Interaction with Mitochondrial Adenine (B156593) Nucleotide Translocase (ANT)

Bongkrekic acid is a specific ligand for the adenine nucleotide translocase, a protein that constitutes a significant portion—up to 10%—of the protein content in the inner mitochondrial membrane. nih.gov The binding of bongkrekic acid to ANT is irreversible, leading to a complete shutdown of its function. wikipedia.org

Bongkrekic acid binds to the ANT protein and locks it in a specific conformation known as the "m-state" or matrix-oriented conformation. nih.gov In this state, the nucleotide-binding site of the translocase is exposed to the mitochondrial matrix. This conformational lock prevents the protein from cycling to the "c-state" (cytosolic-oriented conformation), which is necessary for transporting ATP out of the mitochondria. Research indicates a high affinity of bongkrekic acid for its binding site, with a dissociation constant (KI) reported to be 2 x 10⁻⁸M. researchgate.net The number of inhibitor sites has been quantified to be between 0.2 to 0.3 micromoles per gram of mitochondrial protein. researchgate.net

The primary function of ANT is to facilitate the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria. nih.govnih.gov By locking ANT in the m-state, bongkrekic acid effectively blocks this exchange. nih.govnih.gov This leads to an accumulation of ATP within the mitochondrial matrix and a severe depletion of ATP in the cytosol, where it is required for countless cellular processes. wikipedia.org Studies have shown that just 1 µmol of bongkrekic acid per milligram of mitochondrial protein can completely block the phosphorylation of ADP. nih.gov To completely inhibit the hydrolysis of ATP, approximately 10 µmol of bongkrekic acid per milligram of mitochondrial protein is required. nih.gov This disruption of the ADP/ATP exchange is the central mechanism of bongkrekic acid's toxicity. nih.govnih.gov

Utility of Bongkrekic Acid as a Biochemical Probe in Mitochondrial and Apoptosis Research

Despite its toxicity, the high specificity of bongkrekic acid for ANT makes it an invaluable tool for researchers studying mitochondrial function and programmed cell death (apoptosis). nih.govnih.gov By selectively inhibiting ANT, scientists can investigate the roles of this transporter in various cellular processes. nih.gov Bongkrekic acid and its derivatives have been utilized in over 700 publications to study the mechanisms of apoptosis. nih.gov It has been instrumental in elucidating the role of ANT in the formation of the mitochondrial permeability transition pore (MPTP), a key event in some forms of apoptosis. nih.gov Furthermore, the development of synthetic analogues of bongkrekic acid has allowed for structure-activity relationship studies, revealing that the carboxylic acid moieties are crucial for its apoptosis-inhibiting activity. nih.gov

ParameterValueReference
Dissociation Constant (KI) for ANT2 x 10⁻⁸M researchgate.net
Inhibitor Sites on ANT0.2-0.3 µmol/g protein researchgate.net
Concentration for Complete ADP Phosphorylation Block1 µmol/mg mitochondrial protein nih.gov
Concentration for Complete ATP Hydrolysis Block10 µmol/mg mitochondrial protein nih.gov

Structural Elucidation and Structure Activity Relationship Studies

Detailed Structural Analysis and Stereochemical Considerations

Bongkrekic acid is a long-chain polyunsaturated fatty acid derivative. nih.gov Its systematic IUPAC name is (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid. wikipedia.org The molecule consists of a long carbon backbone with three carboxylic acid groups, a methoxy (B1213986) group, three methyl groups, two conjugated dienes, and a nonconjugated olefin. nih.gov

The precise three-dimensional arrangement of its atoms is critical to its function. The stereochemistry has been defined at its two stereogenic centers and across its numerous double bonds. study.com

Key Stereochemical Features of Bongkrekic Acid:

Stereocenters: The molecule contains two tetrahedral stereogenic centers with the following configurations:

The stereocenter at the C6 position is in the R configuration. wikipedia.orgstudy.com

The stereocenter at the C17 position is in the S configuration. wikipedia.org

Z-conformation: C4=C5, C8=C9, C20=C21 wikipedia.org

E-conformation: C2=C3, C10=C11, C14=C15, C18=C19 wikipedia.org

The structural elucidation of BKA and its isomers has been accomplished using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced methods like 1H-1H DQF-COSY, 1H-1H NOESY, 1H-13C HSQC, and 1H-13C HMBC, which are essential for determining the connectivity and spatial arrangement of atoms. nih.gov

Characterization of Bongkrekic Acid Isomers (e.g., isobongkrekic acid, iBKA-neo)

Several isomers of bongkrekic acid have been identified, which possess the same molecular formula but differ in the spatial arrangement of atoms, particularly in the geometry of their double bonds. These subtle structural variations can lead to significant differences in biological activity and toxicity. nih.govresearchgate.net

Isobongkrekic Acid (iBKA): Isobongkrekic acid is a well-documented isomer that can be isolated from cultures of Pseudomonas cocovenenans or produced through the alkaline treatment of BKA. researchgate.netnih.gov While it shares the same molecular weight and ultraviolet spectrum as BKA, its NMR spectrum is distinct. nih.gov Structurally, iBKA is a cis-trans isomer of BKA. researchgate.net One key difference is the configuration at the dicarboxylic end of the molecule; it is a Δ2-E isomer, meaning the double bond starting at the C2 position has an E (trans) configuration, unlike the Z (cis) configuration in BKA. nih.govacs.org Research in animal models has shown that the toxicity of iBKA is markedly lower than that of BKA, demonstrating how a minor stereochemical change can significantly impact biological function. nih.govresearchgate.net

iBKA-neo: More recently, a novel isomer designated iBKA-neo was separated and identified from the fermentation broth of Burkholderia gladioli. nih.govmdpi.com Structural elucidation via NMR revealed that iBKA-neo is a trans isomer at the C8=C9 double bond, possessing an E-configuration at this position, which contrasts with the Z-configuration in the parent BKA molecule. nih.govnih.govmdpi.com The discovery and characterization of new isomers like iBKA-neo underscore the molecular complexity of this toxin and highlight the importance of precise analytical methods for distinguishing between structurally similar but functionally distinct compounds. nih.gov

Isomer NameKey Structural Difference from BKAReference
Isobongkrekic Acid (iBKA)Trans (E) configuration at the C2=C3 double bond (Δ2-E isomer). nih.govacs.org
iBKA-neoTrans (E) configuration at the C8=C9 double bond. nih.govmdpi.com

Identification of Key Structural Moieties Essential for Molecular Target Interaction

The potent toxicity of bongkrekic acid stems from its highly specific interaction with a molecular target within the cell: the mitochondrial Adenine (B156593) Nucleotide Translocase (ANT). wikipedia.orgtandfonline.com Structure-activity relationship (SAR) studies have identified specific parts of the BKA molecule that are crucial for this binding.

The three carboxylic acid moieties are considered essential for its biological activity. nih.gov These charged groups are critical for the interaction with the ANT protein. The binding of BKA to the ANT is non-covalent but extremely tight, involving a combination of forces. nih.gov Molecular dynamics simulations have shown that BKA's interaction with the ANT is stabilized by:

Hydrogen Bonds: Strong hydrogen bonds form between the carboxyl groups of BKA and positively charged or polar amino acid residues within the ANT's binding pocket, such as Gln-93, Tyr-196, Arg-287, and Arg-245. nih.gov

Hydrophobic and Van der Waals Interactions: The long, unsaturated carbon chain of BKA engages in extensive hydrophobic and Van der Waals interactions with nonpolar residues of the protein. nih.gov

Structural Moiety/FeatureRole in ANT InteractionReference
Three Carboxylic Acid GroupsEssential for activity; form key hydrogen bonds with ANT residues (Gln-93, Tyr-196, Arg-287, Arg-245). nih.govnih.gov
Long, Unsaturated Carbon ChainParticipates in hydrophobic and Van der Waals interactions within the binding pocket. nih.gov
Specific E/Z Double Bond GeometryDetermines the overall 3D conformation, which is critical for high-affinity binding to the ANT. nih.gov

Synthetic Approaches and Analog Development for Mechanistic Insights

The complex structure of bongkrekic acid has presented a significant challenge for synthetic chemists. The first total synthesis was achieved by E.J. Corey in 1984. wikipedia.orgacs.org Since then, other researchers have developed more efficient and optimized synthetic routes. acs.org For instance, a notable approach by Shindo and colleagues employed a three-component convergent strategy that utilized modern coupling reactions like the Kocienski-Julia olefination and the Suzuki-Miyaura coupling to assemble the molecule. nih.gov

The ability to synthesize BKA and its analogs in the laboratory is crucial for several reasons. It provides access to the molecule for research without relying on bacterial fermentation and, more importantly, allows for the creation of modified versions of the molecule. These synthetic analogs are invaluable tools for conducting detailed structure-activity relationship (SAR) studies. nih.gov

By systematically altering different parts of the BKA structure and testing the biological activity of the resulting analogs, researchers can gain deeper mechanistic insights into how the molecule functions. For example, the synthesis of various analogs confirmed the critical importance of the carboxylic acid groups for its activity. nih.gov

Furthermore, analog development can uncover novel biological activities. In one study, a series of BKA analogs were synthesized and screened for their ability to activate the peroxisome proliferator-activated receptor γ (PPARγ), a protein involved in metabolism. One analog, referred to as BKA-#2, was found to be a potent PPARγ activator, demonstrating that the BKA scaffold can be modified to interact with different molecular targets and potentially serve as a template for developing new therapeutic agents. nih.gov

Advanced Analytical Methodologies for Bongkrekic Acid and Isomers

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating bongkrekic acid and its isomers from complex sample matrices and from each other. The choice of chromatographic method significantly impacts the reliability of the subsequent identification and quantification.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS has emerged as a powerful tool for the analysis of bongkrekic acid and its isomers, offering high resolution, sensitivity, and speed. mdpi.comnih.govnih.govresearchgate.net This technique allows for the effective separation of BKA and its isomers within a short analysis time. For instance, an optimized method enabled the separation of three BKA isomers in under 15 minutes. mdpi.comnih.govresearchgate.net

A key aspect of UHPLC-MS/MS is the use of a suitable stationary phase, such as a C18 column, which is effective for the separation of these compounds. mdpi.comnih.govresearchgate.netnih.gov The mobile phase composition is also critical and is often a gradient of an aqueous solution containing an additive like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net For example, a mobile phase consisting of water with 0.1% formic acid and 2 mmol/L ammonium formate (A) and 95% acetonitrile with the same additives (B) has been successfully used. mdpi.com The optimization of the mobile phase, including the organic solvent and the concentration of additives, is crucial for achieving good separation efficiency. mdpi.comresearchgate.net

Recent studies have highlighted the advantage of using ammonium positive adduct ions in the mass spectrometric detection of BKA isomers, as they yield significantly higher response intensities compared to the traditionally used deprotonated molecules in negative ion mode. mdpi.comnih.govresearchgate.net This enhancement in signal intensity contributes to a lower limit of quantification. mdpi.comnih.gov

Table 1: Exemplary UHPLC-MS/MS Parameters for Bongkrekic Acid Analysis

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) mdpi.com
Mobile Phase A Water with 0.1% formic acid and 2 mmol/L ammonium formate mdpi.com
Mobile Phase B 95% acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate mdpi.com
Flow Rate 0.3 mL/min mdpi.com
Column Temperature 40 °C mdpi.com
Injection Volume 5 μL mdpi.com
Ionization Mode ESI positive and negative modes mdpi.com

High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is another widely used and reliable method for the determination of bongkrekic acid in various matrices, including fermented corn flour and plasma. cmes.orgnih.govresearchgate.net This technique also commonly employs a C18 column for chromatographic separation. nih.govresearchgate.net

The mobile phase in HPLC-MS/MS methods for BKA analysis often consists of a gradient elution with an acetonitrile-water or methanol-water system, frequently with additives like ammonium acetate (B1210297) or formic acid to improve ionization efficiency and peak shape. cmes.orgnih.govresearchgate.net For instance, a method for analyzing bongkrekic acid in plasma used a gradient elution with a 5 mmol/L ammonium acetate water-acetonitrile solution. nih.govresearchgate.net

Mass spectrometric detection is typically performed in the negative ion electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for quantification. cmes.orgnih.govresearchgate.net This approach provides high selectivity and sensitivity for the detection of BKA. nih.govresearchgate.net

Table 2: Representative HPLC-MS/MS Method Parameters

ParameterValue
Column C18 column nih.govresearchgate.net
Mobile Phase 5 mmol/L ammonium acetate water-acetonitrile solution (gradient elution) nih.govresearchgate.net
Ionization Mode Electrospray ionization (negative mode) cmes.orgnih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.net

Other Chromatographic and Spectroscopic Approaches

While LC-MS/MS is the predominant technique, other methods have been used for the analysis of bongkrekic acid. Early research utilized techniques like thin-layer chromatography (TLC) and column chromatography for the separation and identification of BKA. mdpi.comsciex.com However, these methods often lack the resolution required to distinguish between closely related isomers. mdpi.com Paper chromatography has also been historically used for the detection of relatively pure BKA. researchgate.net

High-performance liquid chromatography with a diode array detector (HPLC-DAD) has also been developed for the determination of bongkrekic acid in food samples. spkx.net.cn This method provides good linearity and sensitivity for BKA quantification. spkx.net.cn Furthermore, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in the structural elucidation of newly identified isomers, such as iBKA-neo. mdpi.comresearchgate.net

Optimization of Extraction and Enrichment Protocols from Complex Biological and Environmental Matrices

The effective extraction and enrichment of bongkrekic acid from complex matrices such as food and biological samples are crucial for accurate analysis. mdpi.comnih.govresearchgate.net The choice of extraction solvent and method depends on the nature of the sample matrix.

For food matrices like fermented corn flour, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method has been shown to be effective. cmes.org This involves extraction with an acetonitrile solution containing acetic acid, followed by a cleanup step using C18 and anhydrous magnesium sulfate. cmes.org In other food matrices like rice noodles and tremella mushrooms, extraction with a methanol-water mixture containing ammonia, followed by sonication, has been successfully applied. sciex.comnih.gov The addition of acetic acid to the extraction solvent can improve the recovery rates of BKA isomers. mdpi.comnih.gov

For biological samples like plasma, a simple protein precipitation with a mixture of methanol and acetonitrile can be used for extraction. nih.govresearchgate.net Another approach for plasma is dispersive liquid-liquid microextraction (DLLME), which uses a combination of methanol, dichloromethane, and phosphoric acid solution for purification and enrichment. tandfonline.com

The optimization of extraction parameters, such as the type and volume of solvent, pH, and extraction time, is essential to maximize recovery and minimize matrix effects. mdpi.comnih.govspkx.net.cn

Quantitative and Qualitative Detection Strategies and Validation Parameters

The validation of analytical methods is critical to ensure their reliability for the intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

For the quantitative analysis of bongkrekic acid, calibration curves are typically constructed using matrix-matched standards to compensate for matrix effects. cmes.org Linearity is generally excellent over a wide range of concentrations. For example, a UHPLC-MS/MS method showed good linearity for BKA isomers in the range of 0.25–500 μg/kg. mdpi.comnih.govresearchgate.net An HPLC-MS/MS method for plasma analysis demonstrated linearity from 2 to 100 μg/L. nih.govresearchgate.net

The sensitivity of these methods is high, with low LODs and LOQs. For instance, a UHPLC-MS/MS method achieved an LOQ of 0.25 μg/kg in food matrices. mdpi.comnih.govresearchgate.net An HPLC-MS/MS method for fermented corn flour had a detection limit of 0.75 μg/kg. cmes.org

Accuracy is assessed through recovery studies, with acceptable recoveries typically ranging from 70% to 120%. mdpi.comnih.gov For example, a method for fermented corn flour showed recoveries between 78.9% and 112%. cmes.org Precision is evaluated by the relative standard deviation (RSD), which should generally be less than 20%. mdpi.comnih.gov

Table 3: Validation Parameters for Bongkrekic Acid Analysis in Various Matrices

MatrixMethodLinearity RangeLOQRecoveryRSD (%)Reference
Fermented Corn FlourHPLC-MS/MS1-200 μg/L-78.9-112%4.2-16% cmes.org
Food MatricesUHPLC-MS/MS0.25–500 μg/kg0.25 μg/kg82.32–114.84%< 12.67% mdpi.comnih.govresearchgate.net
PlasmaHPLC-MS/MS2-100 μg/L2.0 μg/L83.7-112.0%< 10% nih.govresearchgate.net
Rice and Noodle ProductsUHPLC-MS/MS-0.20-0.40 μg/kg80.5-106.6%2.4-7.2% nih.gov

Isomer-Specific Detection and Characterization Methods

The presence of bongkrekic acid isomers, such as isobongkrekic acid (iBKA) and the recently discovered iBKA-neo, necessitates the development of isomer-specific detection methods. mdpi.comnih.govresearchgate.net These isomers can have different toxicities, making their individual detection and quantification important for accurate risk assessment. mdpi.comnih.gov

UHPLC-MS/MS has proven to be a valuable technique for the separation and identification of these isomers. mdpi.comnih.govresearchgate.net By optimizing chromatographic conditions, baseline separation of BKA, iBKA, and iBKA-neo can be achieved. mdpi.comresearchgate.net

A key strategy for distinguishing between isomers using mass spectrometry is the analysis of their fragmentation patterns and ion ratios. mdpi.comresearchgate.net For example, distinct differences in the ion ratios of specific fragment ions can be used for the preliminary screening and differentiation of iBKA-neo and BKA. mdpi.comnih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of parent and fragment ions, further aiding in the identification and characterization of isomers. mdpi.comresearchgate.net The use of ammonium adducts in positive ion mode has been shown to enhance the sensitivity of detection for all BKA isomers. mdpi.comnih.govresearchgate.net

The structural elucidation of new isomers like iBKA-neo, a trans isomer at the C8 and C9 double bond, has been accomplished using a combination of chromatographic separation and spectroscopic techniques, particularly nuclear magnetic resonance (NMR). mdpi.comresearchgate.net

Emerging Avenues and Future Research Directions

Further Elucidation of Undiscovered Biosynthetic Intermediates and Enzymatic Steps

The biosynthesis of bongkrekic acid is a complex process orchestrated by a modular polyketide synthase (PKS) encoded by the bon gene cluster. mdpi.comresearchgate.netnih.gov While the core genetic basis has been identified, significant gaps remain in our understanding of the complete enzymatic cascade and the full spectrum of biosynthetic intermediates.

Future research is poised to delve deeper into the intricacies of the PKS machinery. The elongation of the polyketide chain and the unusual β-branching events that lead to the characteristic structure of bongkrekic acid are of particular interest. nih.gov It is hypothesized that the stereochemistry of the final molecule, including the formation of various E/Z isomers, may be determined during these branching steps. nih.gov Unraveling the precise mechanisms of the enzymes responsible for these transformations is a key area for future investigation.

One identified enzymatic step involves the cytochrome P450 monooxygenase, BonL. Studies involving mutant strains have led to the identification of deoxybongkrekic acid, an intermediate that BonL is presumed to hydroxylate. nih.gov However, the full sequence of post-PKS modifications is likely more extensive. The potential for other, yet-to-be-discovered, tailoring enzymes to be involved in the final maturation of bongkrekic acid presents a compelling avenue for research. Identifying these enzymes and their corresponding intermediates will provide a more complete picture of the biosynthetic pathway and could offer novel targets for inhibiting toxin production.

Advanced Computational and Structural Biology for Toxin-Target Interaction Mapping

The interaction between bongkrekic acid and its primary target, the mitochondrial adenine (B156593) nucleotide translocase (ANT), is central to its toxicity. nih.govwikipedia.org Advanced computational and structural biology techniques are now being employed to map this interaction with unprecedented detail, moving beyond a general understanding to a precise molecular blueprint.

Molecular dynamics (MD) simulations have emerged as a powerful tool in this endeavor. Recent studies have utilized MD simulations to model the binding of bongkrekic acid to the ANT protein. These simulations have revealed that the toxin blocks the translocation of ADP and ATP primarily through a combination of Van der Waals forces, hydrophobic interactions, and hydrogen bonding. mdpi.com

Crucially, these computational models have identified specific amino acid residues within the ANT active site that play a pivotal role in the binding of bongkrekic acid. Residues such as Gln-93, Tyr-196, Arg-245, and Arg-287 have been shown to form strong hydrogen bonds with the toxin, thereby stabilizing the complex and inducing conformational changes in the transporter. mdpi.com The interaction between the C26 carbon of bongkrekic acid and Tyr-196 has been highlighted as being particularly significant for its toxic effect. mdpi.com

Future research in this area will likely involve the use of higher-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), to obtain an experimental structure of the bongkrekic acid-ANT complex. Such a structure would provide invaluable validation for the computational models and offer a definitive map of the toxin-target interface. This detailed understanding could, in turn, inform the rational design of potential antagonists or therapeutics.

Development of Innovative Analytical Platforms for Rapid Detection and Screening

The rapid and accurate detection of bongkrekic acid is crucial for food safety and public health. nih.gov While traditional methods exist, there is a continuous drive to develop more innovative, sensitive, and field-deployable analytical platforms.

Recent advancements have largely focused on sophisticated laboratory-based techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are currently the gold standards for the sensitive and specific quantification of bongkrekic acid and its isomers in various food matrices. tandfonline.com These methods offer excellent linearity and low limits of detection.

However, the need for rapid, on-site screening has spurred the development of alternative platforms. Immunoassays, such as the indirect competitive enzyme-linked immunosorbent assay (icELISA), represent a promising approach. These assays utilize monoclonal antibodies that specifically recognize bongkrekic acid and its isomers, offering a high-throughput and cost-effective screening solution with negligible cross-reactivity to other toxins. tandfonline.com

The table below provides a comparative overview of some of the current analytical platforms for bongkrekic acid detection.

Analytical PlatformPrincipleKey AdvantagesKey Limitations
HPLC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection.High sensitivity and specificity, capable of isomer separation.Requires sophisticated laboratory equipment and trained personnel.
UHPLC-MS/MS Similar to HPLC-MS/MS but with higher resolution and faster analysis times.Improved separation efficiency and speed over conventional HPLC.Similar limitations to HPLC-MS/MS regarding equipment and expertise.
icELISA Competitive binding of antibodies to the target toxin.High throughput, cost-effective, suitable for screening large numbers of samples.May have lower sensitivity than MS-based methods and can be semi-quantitative.

Future research in this domain will likely focus on the development of portable biosensors and paper-based analytical devices that can provide rapid and reliable results in non-laboratory settings. The integration of novel nanomaterials and recognition elements could further enhance the sensitivity and selectivity of these next-generation detection platforms.

Exploration of Additional Biological Activities Beyond Mitochondrial Inhibition

While the inhibition of mitochondrial ANT is the hallmark of bongkrekic acid's toxicity, emerging research suggests that its biological activities may extend beyond this primary mechanism. These newly discovered effects open up new avenues for understanding its pathophysiology and potential applications as a research tool.

One significant area of investigation is the role of bongkrekic acid in the study of apoptosis, or programmed cell death. By blocking the ANT, bongkrekic acid can inhibit the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov This property has made it a valuable pharmacological tool for dissecting the molecular mechanisms of apoptosis.

Furthermore, recent studies have revealed that bongkrekic acid exhibits selective cytotoxicity towards certain tumor cells. elsevierpure.com This effect is thought to be linked to the metabolic reprogramming often seen in cancer cells, known as the Warburg effect, where cells rely more heavily on glycolysis for energy production. By inhibiting mitochondrial ATP production, bongkrekic acid may render these cells more vulnerable to metabolic stress. nih.gov

In addition to its effects on cell death pathways, bongkrekic acid has been shown to suppress autophagy, the cellular process of self-digestion and recycling of damaged components. elsevierpure.com This finding suggests that the toxin can interfere with fundamental cellular maintenance and stress response mechanisms. The immunotoxic potential of bongkrekic acid is another nascent area of research, with some evidence suggesting it can trigger the formation of neutrophil extracellular traps (NETs), a defense mechanism of the innate immune system.

Q & A

Q. What is the primary mechanism by which Bongkrekic Acid (ammonium salt) induces mitochondrial dysfunction?

Bongkrekic Acid (BA) is a potent inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical transporter responsible for exchanging ADP and ATP across the inner mitochondrial membrane. By binding to ANT, BA stabilizes the "m-state" conformation, blocking nucleotide exchange and disrupting oxidative phosphorylation . Additionally, BA inhibits the mitochondrial permeability transition pore (MPTP), a key mediator of apoptosis, by preventing cytochrome c release and caspase activation .

Methodological Note : Validate ANT inhibition using complementary approaches such as oxygen consumption assays (e.g., Seahorse XF Analyzer) and competitive binding studies with carboxyatractyloside (CATR), a non-penetrant ANT inhibitor .

Q. What are the recommended storage and handling protocols for Bongkrekic Acid (ammonium salt)?

BA should be stored at -20°C in a lyophilized or buffered solution (e.g., 10 mM Tris pH 7.5) to maintain stability. Avoid repeated freeze-thaw cycles, and aliquot working concentrations to minimize degradation . Due to its acute toxicity (oral LD50 = 3.5 mg/kg in mice), handle BA in a fume hood with PPE: lab coat, nitrile gloves, and eye protection. Decontaminate spills with adsorbent materials (e.g., silica gel) and dispose of waste via approved hazardous channels .

Q. How does Bongkrekic Acid (ammonium salt) modulate apoptosis in experimental models?

BA suppresses apoptosis by inhibiting MPTP opening, thereby preventing mitochondrial depolarization and downstream caspase activation. In thymocytes, 50 µM BA blocks dexamethasone-induced apoptosis, inhibiting PARP cleavage and DEVDase (caspase-3-like) activity . However, efficacy varies by cell type due to differences in ANT isoform expression (e.g., ANT1 in heart vs. ANT2 in cancer cells) .

Methodological Note : Use flow cytometry with JC-1 dye to monitor mitochondrial membrane potential (ΔΨm) and confirm apoptosis inhibition via Western blotting for cleaved caspases .

Advanced Research Questions

Q. How can researchers resolve contradictions in BA's apoptotic effects across cell types?

Discrepancies arise from cell-specific ANT isoform expression, mitochondrial membrane composition, and metabolic state. For example:

  • Thymocytes : BA inhibits apoptosis at 50 µM due to high ANT2 expression .
  • Cancer cells : ANT1-dominant cells may require higher BA concentrations (≥100 µM) for apoptosis suppression .

Experimental Design :

  • Perform isoform-specific siRNA knockdown to isolate ANT1/ANT2 contributions.
  • Use ANT-deficient cell lines (e.g., ρ<sup>0</sup> cells) to validate target specificity .
  • Compare BA with other MPTP inhibitors (e.g., cyclosporin A) to rule off-target effects .

Q. What strategies optimize BA solubility and bioavailability in cellular assays?

BA has limited aqueous solubility but dissolves in DMSO (100 mg/mL) or Tris buffer (1 mg/mL). For cellular uptake:

  • Prepare stock solutions in 10 mM Tris pH 7.5 to mimic physiological conditions .
  • Use ≤0.1% DMSO in final treatments to avoid solvent toxicity .
  • Pre-incubate cells with BA for 30–60 minutes to ensure mitochondrial uptake .
Solubility Parameters
Solvent
DMSO
Tris buffer (pH 7.5)
Water

Q. How can BA's target specificity be validated in complex models (e.g., 3D organoids or in vivo)?

  • Genetic validation : Use ANT-knockout models or CRISPR-Cas9-edited cells to confirm loss of BA activity .
  • Pharmacological controls : Co-treat with CATR (non-penetrant ANT inhibitor) to distinguish membrane-bound vs. matrix effects .
  • Multi-omics integration : Combine transcriptomics (ANT isoform expression) with metabolomics (ATP/ADP ratios) to correlate BA efficacy with mitochondrial bioenergetics .

Q. What analytical methods are recommended for quantifying BA in biological samples?

The QuEChERS-UHPLC-MS/MS method enables rapid, sensitive detection of BA in complex matrices (e.g., tissue lysates):

  • Extract samples with methanol + 1% ammonia water to enhance recovery.
  • Purify via C18 adsorbent to remove lipids/proteins .
  • Analyze in negative-ion MRM mode (retention time: ~4 minutes) with external calibration .

Data Contradiction Analysis

Q. Why do studies report conflicting results on BA's role in neutrophil extracellular trap (NET) formation?

BA induces NETosis via p38/ERK signaling in neutrophils but inhibits apoptosis in other cells. This duality stems from cell-type-specific signaling crosstalk:

  • Neutrophils : BA activates PAD4 and P2X1 receptors, triggering NADPH oxidase-independent NETosis .
  • Lymphocytes : BA suppresses apoptosis via MPTP inhibition, overriding pro-death signals .

Resolution : Use conditional knockout models (e.g., PAD4<sup>-/-</sup> mice) to dissect pathway-specific effects .

Safety and Compliance

Q. What are the regulatory considerations for transporting Bongkrekic Acid (ammonium salt)?

BA is classified as UN2811 (Toxic Solid, Organic) under DOT/IMDG/IATA regulations. Transport requires:

  • Packing Group I (high toxicity) .
  • Hazard labels (6.1 ) and documentation for cross-border shipments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bongkrekic Acid (ammonium salt)
Reactant of Route 2
Bongkrekic Acid (ammonium salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.